2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide is a chemical compound with the molecular formula C11H19ClN2O2 and a molecular weight of 246.74 g/mol. This compound is characterized by the presence of a chloro group, an azepane ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2-oxoazepan-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the azepane ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The azepane ring can undergo oxidation to form oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxo derivatives.
Scientific Research Applications
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The azepane ring may interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]acetamide
- 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]butanamide
Uniqueness
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the azepane ring distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(12)11(16)13-6-8-14-7-4-2-3-5-10(14)15/h9H,2-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFIEMLCKAXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCCCC1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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